REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:6]2[CH2:7][N:8](CC3C=CC=CC=3)[CH2:9][C:10]=2[CH:11]=[CH:12][CH:13]=1)=[O:4].[Cl:21]C(OC(Cl)C)=O>ClCCl>[ClH:21].[CH3:1][O:2][C:3]([C:5]1[C:6]2[CH2:7][NH:8][CH2:9][C:10]=2[CH:11]=[CH:12][CH:13]=1)=[O:4] |f:3.4|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=2CN(CC2C=CC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
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Type
|
CUSTOM
|
Details
|
stirred at −10° C. for 30 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in methanol (5 ml)
|
Type
|
TEMPERATURE
|
Details
|
heated to 90° C. for 40 mins
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate (30 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted into sat. NaOH solution
|
Type
|
CUSTOM
|
Details
|
to give a hygroscopic solid
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
Cl.COC(=O)C=1C=2CNCC2C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |